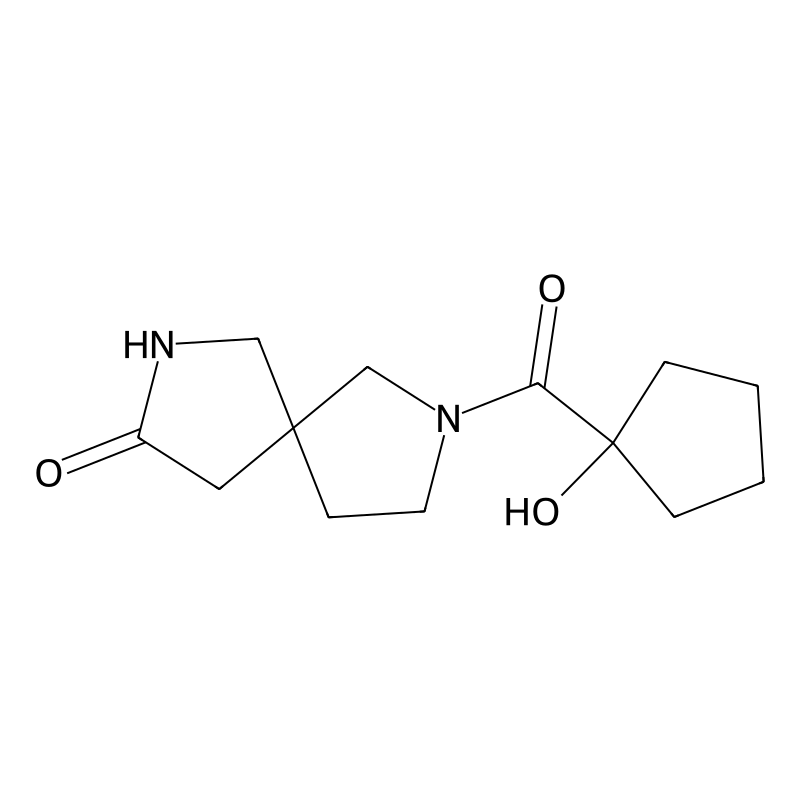

2-(1-Hydroxycyclopentanecarbonyl)-2,7-diazaspiro[4.4]nonan-8-one

Catalog No.

S7063906

CAS No.

M.F

C13H20N2O3

M. Wt

252.31 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-(1-Hydroxycyclopentanecarbonyl)-2,7-diazaspiro[4.4]nonan-8-one

IUPAC Name

2-(1-hydroxycyclopentanecarbonyl)-2,7-diazaspiro[4.4]nonan-8-one

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C13H20N2O3/c16-10-7-12(8-14-10)5-6-15(9-12)11(17)13(18)3-1-2-4-13/h18H,1-9H2,(H,14,16)

InChI Key

ICAMXZGMRPGOAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)N2CCC3(C2)CC(=O)NC3)O

2-(1-Hydroxycyclopentanecarbonyl)-2,7-diazaspiro[4.4]nonan-8-one (HCDSN) is a synthetic compound that belongs to the class of spirocyclic lactams. It was first synthesized in 2010 by a group of chemists from Japan, and since then, it has become an object of research due to its unique molecular structure and potential biological applications.

HCDSN is a white solid that is soluble in polar solvents such as water and methanol. Its molecular formula is C13H19N3O3, and its molecular weight is 265.31 g/mol. The compound has a melting point of 215-218°C, and its boiling point is not available. HCDSN has a log P value of -1.7, which indicates that it is highly hydrophilic.

HCDSN can be synthesized through a multistep process involving the reaction of 2-oxo-2-phenylethylamine with cyclopentanone and subsequent treatment with a diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) under appropriate conditions. The final product is purified by column chromatography, and its identity is confirmed by various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

HCDSN can be analyzed by various analytical methods, including NMR spectroscopy, MS, IR spectroscopy, and high-performance liquid chromatography (HPLC), among others. These methods help in the identification, quantification, and purity determination of the compound.

HCDSN has shown promising biological activities, including anticancer and anti-inflammatory properties. It has been reported to selectively inhibit the growth of cancer cells in vitro and in vivo, possibly by inducing apoptosis or cell cycle arrest. HCDSN has also shown anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in cells stimulated with lipopolysaccharide (LPS).

Toxicity studies on HCDSN are limited, and more research is needed to establish its safety profile. However, preliminary studies have shown that HCDSN has low toxicity in vitro and in vivo. It is recommended to handle HCDSN with caution, as with any chemical compound.

HCDSN has potential applications in various fields of research and industry, including medicinal chemistry, biochemistry, and material science. Its anticancer and anti-inflammatory properties make it a candidate for drug development, and its unique spirocyclic structure can be used for the design of new materials with desirable properties.

Research on HCDSN is still in its early stages, and more studies are needed to fully understand its properties and potential applications. Currently, research on HCDSN is focused on its biological activities, synthesis, and structure-based drug design.

HCDSN has potential implications in various fields of research and industry, including drug discovery, material science, and biotechnology. Its unique spirocyclic structure makes it a candidate for the design of new materials and compounds with desirable properties, while its biological activities make it a candidate for drug development.

Limitations in the research on HCDSN include the need for more toxicity studies, limited understanding of its mechanism of action, and the need for more research on its potential applications in different fields. Future directions in the research on HCDSN include the synthesis and characterization of its analogs, studying its interaction with biological targets, and exploring its potential applications in materials science and catalysis.

In conclusion, 2-(1-Hydroxycyclopentanecarbonyl)-2,7-diazaspiro[4.4]nonan-8-one (HCDSN) is a chemical compound that is gaining significant attention in the scientific community due to its potential in various fields of research and industry. HCDSN has unique physicochemical and biological properties that make it a candidate for drug development and material science applications. However, more research is needed to fully understand its properties and potential applications and to establish its safety profile. Future directions in the research on HCDSN include the synthesis and characterization of its analogs, studying its interaction with biological targets, and exploring its potential applications in materials science and catalysis.

In conclusion, 2-(1-Hydroxycyclopentanecarbonyl)-2,7-diazaspiro[4.4]nonan-8-one (HCDSN) is a chemical compound that is gaining significant attention in the scientific community due to its potential in various fields of research and industry. HCDSN has unique physicochemical and biological properties that make it a candidate for drug development and material science applications. However, more research is needed to fully understand its properties and potential applications and to establish its safety profile. Future directions in the research on HCDSN include the synthesis and characterization of its analogs, studying its interaction with biological targets, and exploring its potential applications in materials science and catalysis.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

252.14739250 g/mol

Monoisotopic Mass

252.14739250 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds